Superior Urease Inhibition Potency of Urease-IN-13 (d8) Over Clinical Standard AHA
In a direct head-to-head comparison from a single study, Urease-IN-13 (compound d8) exhibits a substantially lower IC50 value against cell-free urease than the positive control, acetohydroxamic acid (AHA) [1]. While AHA had an IC50 of 26.2 μM, Urease-IN-13 demonstrated an IC50 of 0.81 μM, representing a 32-fold increase in potency under the same assay conditions [1].
| Evidence Dimension | In vitro inhibitory concentration against urease enzyme |
|---|---|
| Target Compound Data | 0.81 μM |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): 26.2 μM |
| Quantified Difference | 32-fold higher potency |
| Conditions | Cell-free urease inhibition assay using the indophenol method; reported from a single study |
Why This Matters
This 32-fold potency advantage means significantly less compound is required to achieve the same level of enzyme inhibition in vitro, reducing potential off-target effects and making it a more efficient tool for probing urease-dependent pathways.
- [1] Liu ML, Li WY, Fang HL, Ye YX, Li SY, Song WQ, Xiao ZP, Ouyang H, Zhu HL. Synthesis and Biological Evaluation of Dithiobisacetamides as Novel Urease Inhibitors. ChemMedChem. 2022;17(2):e202100555. View Source
